N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-23-14-5-3-2-4-12(14)17-16(21)13-6-7-15(19-18-13)20-8-10-22-11-9-20/h2-7H,8-11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGZSPGVMVJFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyridazine ring. One common method involves the reaction of 2-chloropyridazine with morpholine under reflux conditions to form 6-morpholinopyridazine. This intermediate is then reacted with 2-(methylthio)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxamide group undergoes standard coupling reactions under peptide synthesis conditions. For example:
-
HATU/DIPEA-mediated coupling : Optimal yields (85%) were achieved using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in DMF at room temperature . Alternative reagents like EDC or HBTU resulted in lower yields (≤70%) .
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 12 | 85 |
| EDC | Et<sub>3</sub>N | THF | 24 | 60 |
| HBTU | DIPEA | DMF | 12 | 70 |
Reactivity of the Morpholinopyridazine Ring
The pyridazine core participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the morpholine ring. For example:
-
Halogenation : Chlorination at the 5-position occurs with POCl<sub>3</sub> under reflux .
-
Cross-coupling : Suzuki–Miyaura couplings with aryl boronic acids proceed via nickel catalysis (Ni(COD)<sub>2</sub>/SIPr ligand system) at 80°C in toluene, enabling aryl group introduction .
Methylthio Group Transformations
The -SMe group exhibits versatile reactivity:
-
Oxidation : Treatment with m-CPBA in dichloromethane yields the sulfone derivative (R-SO<sub>2</sub>-Ph) .
-
Nucleophilic Displacement : Reaction with amines (e.g., morpholine) in the presence of Hg(OAc)<sub>2</sub> replaces the methylthio group with secondary amines .
Catalytic C–N Bond Activation
Nickel-catalyzed methodologies enable functionalization of the carboxamide bond:
-
Suzuki–Miyaura Arylation : Using Ni(COD)<sub>2</sub> (5 mol%) and SIPr ligand (6 mol%), the amide C–N bond undergoes cross-coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) in THF at 100°C .
-
Reductive Arylation : Sequential Suzuki coupling and NaBH<sub>4</sub> reduction converts the amide to a chiral secondary alcohol with retention of stereochemistry .
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Applications
Mechanism of Action
The compound exhibits anticancer properties through its interaction with various molecular targets involved in tumorigenesis. It has been identified as a potential inhibitor of Aurora B kinase, which plays a crucial role in cell division and has been implicated in the development of several cancers, including hepatocellular carcinoma (HCC) . The inhibition of this kinase can lead to reduced proliferation and increased apoptosis in cancer cells.
Case Studies and Findings
- In Vitro Studies : Research has demonstrated that N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide shows potent activity against HepG2 cell lines, a model for HCC. The compound was tested at varying concentrations, revealing strong efficacy without significant toxicity to normal cells .
- In Vivo Studies : In animal models, compounds structurally related to this compound have shown promising results in prolonging survival rates in mice bearing tumors, indicating its potential for further development as an anticancer agent .
Antimicrobial Applications
Therapeutic Use
The compound has also been explored for its antimicrobial properties. Research indicates that derivatives of pyridazine compounds can exhibit significant antimicrobial activity against various pathogens, including protozoa and bacteria .
Research Insights
- Antimicrobial Efficacy : A study highlighted the effectiveness of similar pyridazine derivatives against Trichomonas and Salmonella species, suggesting that this compound could be further investigated for its potential use in treating infections caused by these organisms .
- Pharmacological Profiles : The pharmacokinetic properties of related compounds suggest favorable absorption and distribution characteristics, which are critical for developing effective antimicrobial therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Variations in substituents on the pyridazine ring can significantly influence its biological activity.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features can be compared to other carboxamide derivatives, particularly those with heterocyclic cores and sulfur-containing substituents. Below is an analysis based on the provided evidence and inferred properties:
Core Heterocycle Comparison
- Pyridazine vs. Benzene/Phthalimide: The pyridazine core in the target compound differs from benzene rings in compounds like flutolanil (a benzamide) or 3-chloro-N-phenyl-phthalimide.
Morpholine Substitution :
The morpholine group at position 6 introduces a saturated oxygen-nitrogen heterocycle, likely improving water solubility relative to lipophilic substituents (e.g., trifluoromethyl in flutolanil) .
Substituent Effects
Methylthio Group :
The 2-(methylthio)phenyl substituent may confer moderate lipophilicity and redox activity. Similar methylthio groups are observed in the patent compound from , where they contribute to crystalline stability and possibly metabolic resistance .- Carboxamide Linkage: The carboxamide group is a common pharmacophore in agrochemicals (e.g., flutolanil, inabenfide).
Functional Comparison Table
Research Findings and Inferred Properties
Physicochemical Properties
- Solubility : The morpholine group may enhance aqueous solubility compared to flutolanil’s trifluoromethyl group, which is highly lipophilic .
- Stability : The methylthio group could impart oxidative susceptibility, requiring formulation adjustments (e.g., antioxidants) as seen in sulfur-containing agrochemicals .
Biological Activity
N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound, drawing on diverse research findings.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step process involving the reaction of 6-morpholinopyridazine-3-carboxylic acid with 2-(methylthio)aniline. The structure was confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which provided insights into the molecular framework and purity of the synthesized compound .
Antiproliferative Activity
The biological activity of this compound was primarily evaluated for its antiproliferative effects against various cancer cell lines. The compound demonstrated significant inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon carcinoma (HCT-116) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Caco-2 | 18.9 |
| HCT-116 | 4.9 |
These results indicate that the compound exhibits a stronger effect against HCT-116 cells compared to Caco-2 cells, suggesting a selective mechanism of action that may involve the inhibition of specific signaling pathways .
The mechanism underlying the antiproliferative effects involves modulation of the PI3K/AKT signaling pathway. Treatment with this compound resulted in:
- Decreased expression of PI3K and AKT genes.
- Increased expression of BAD, a pro-apoptotic gene.
These changes were consistent with the effects observed using established PI3K inhibitors, indicating that this compound may function as a novel inhibitor within this pathway .
Case Studies
- In Vivo Efficacy : In studies involving tumor-bearing mice, administration of this compound led to a significant reduction in tumor size compared to control groups. The optimal dosing schedule was identified as twice daily for six consecutive days, which maximized therapeutic outcomes while minimizing toxicity .
- Comparative Analysis : When compared to other compounds in its class, such as LY294002 (a known PI3K inhibitor), this compound showed comparable or superior efficacy in reducing tumor proliferation rates, highlighting its potential as a competitive therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reagent stoichiometry, solvent selection, and catalytic systems. For example, coupling reactions involving carboxamide derivatives often use activating agents like HATU or EDCI with a base (e.g., DIPEA) in aprotic solvents (THF or DMF) to enhance efficiency . Purification via silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) is recommended to isolate the target compound while removing unreacted intermediates . Monitoring reaction progress via LC-MS or TLC ensures timely termination to minimize byproducts.
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer : Comprehensive characterization requires:
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify backbone connectivity and substituent positions.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- HPLC with UV detection (≥98% purity threshold) to assess chemical homogeneity.
- X-ray crystallography (if crystalline forms are obtainable) to resolve stereochemical ambiguities, as demonstrated in analogous pyridazine derivatives .
Q. What solvent systems are suitable for assessing the solubility and stability of this compound in preclinical studies?
- Methodological Answer : Prioritize solvents with low reactivity, such as DMSO for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4) containing ≤1% Tween-80 to enhance solubility. Stability assessments should include:
- Forced degradation studies under acidic, basic, oxidative, and thermal conditions.
- LC-MS tracking of degradation products over 24–72 hours to identify labile functional groups (e.g., methylthio or morpholine moieties) .
Advanced Research Questions
Q. How can enantiomeric or diastereomeric impurities be resolved for chiral analogs of this compound?
- Methodological Answer : Chiral separation techniques are critical. For example:
- Chiralpak® OD-H columns with supercritical fluid chromatography (SFC) using CO₂/MeOH modifiers, achieving baseline resolution of isomers (e.g., Rt = 1.6 vs. 2.4 minutes for diastereomers in pyrazinecarboxamide derivatives) .
- Dynamic resolution via crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) to enrich enantiomeric excess (ee > 98%) .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?
- Methodological Answer :
- In vitro : Microsomal stability assays (human/rodent liver microsomes) to assess metabolic liability. CYP450 inhibition screening to predict drug-drug interactions .
- In vivo : Rodent PK studies with intravenous/oral dosing to calculate bioavailability (F%). Tissue distribution via LC-MS/MS quantitation. PD models should align with the compound’s hypothesized targets (e.g., kinase inhibition assays if designed as a kinase modulator) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while reducing off-target effects?
- Methodological Answer :
- Core scaffold modifications : Introduce bioisosteres (e.g., replacing morpholine with piperazine) to modulate lipophilicity (clogP) and hydrogen-bonding capacity.
- Substituent optimization : Systematic variation of the methylthio group (e.g., replacing with sulfoxide/sulfone) to enhance metabolic stability, as seen in trifluoromethyl-containing analogs .
- Off-target profiling : Use broad-panel kinase assays or GPCR screening to identify and mitigate selectivity issues .
Q. What analytical methods are recommended for resolving contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Assay standardization : Validate cell lines, incubation times, and reagent batches. Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability.
- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Data triangulation : Cross-reference with computational models (molecular docking) to reconcile discrepancies between experimental and predicted binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
